benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate
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Overview
Description
Benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate is a quaternary phosphonium salt. It is primarily used in organic synthesis as a phase transfer catalyst and a Wittig reagent. This compound is known for its high solubility in water and polar solvents, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate can be synthesized through the reaction of triphenylphosphine with benzyl chloride in the presence of a base. The reaction typically occurs in a polar solvent such as acetonitrile or dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in batch reactors. The reaction conditions are optimized to ensure high yield and purity. The product is often isolated through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions
Benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and alkoxide ions are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a Wittig reagent for the synthesis of alkenes.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, such as from an aqueous phase to an organic phase. This enhances the reaction rate and efficiency. The compound interacts with molecular targets through its phosphonium center, which can form stable intermediates with various reactants.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in similar reactions but lacks the benzyl group.
Tetraphenylphosphonium chloride: Another quaternary phosphonium salt with similar properties but different substituents.
Benzyltriethylammonium chloride: A quaternary ammonium salt used as a phase transfer catalyst, similar in function but with different chemical structure.
Uniqueness
Benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate is unique due to its combination of a benzyl group and a triphenylphosphonium center. This structure provides distinct reactivity and solubility properties, making it a versatile reagent in various chemical processes.
Properties
CAS No. |
93839-61-3 |
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Molecular Formula |
C31H23Cl4OP |
Molecular Weight |
584.3 g/mol |
IUPAC Name |
benzyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate |
InChI |
InChI=1S/C25H22P.C6H2Cl4O/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;7-2-1-3(8)5(10)6(11)4(2)9/h1-20H,21H2;1,11H/q+1;/p-1 |
InChI Key |
NUUYMKPMIPKVEJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl |
Origin of Product |
United States |
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